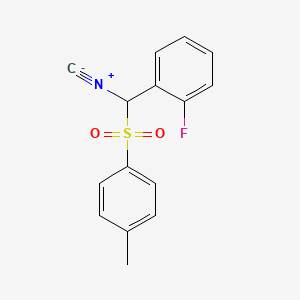

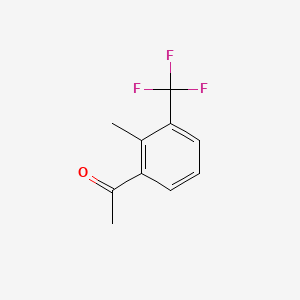

1-Fluoro-2-(isocyano(tosyl)methyl)benzene

説明

Molecular Structure Analysis

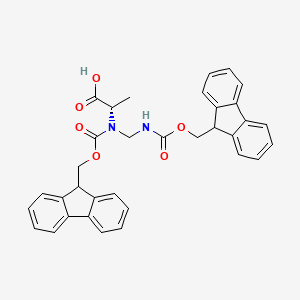

The molecular structure of “1-Fluoro-2-(isocyano(tosyl)methyl)benzene” contains total 33 bond(s); 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 positively charged N, and 1 sulfone(s) .科学的研究の応用

Synthesis and Properties

Fluorinated benzene derivatives are pivotal in synthetic chemistry, serving as building blocks for complex molecules. The introduction of fluorine atoms into benzene rings can significantly alter the chemical reactivity and physical properties of these compounds, making them valuable in various chemical syntheses. For instance, the stereoselective synthesis of 2,2-disubstituted 1-fluoro-alkenes showcases the utility of fluoroaryl compounds in achieving selective chemical transformations (McCarthy, Matthews, & Paolini, 2003).

Nucleophilic Cyclization

The nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes demonstrates the influence of fluorine atoms on facilitating otherwise disfavored processes in organic synthesis. This behavior underlines the potential for designing innovative synthetic routes that exploit the unique reactivity of fluorinated intermediates (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Fluorination Reactions

The reactivity of [fluoro(methylsulfonyloxy)iodo]benzene with acyclic olefins, leading to 1,2-disulfonates and isomeric α-fluoro-β-sulfonyloxy products, exemplifies the application of fluorinated reagents in introducing fluorine atoms into organic substrates. Such reactions are essential for the synthesis of fluorinated compounds, which have widespread applications in pharmaceuticals, agrochemicals, and materials science (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).

Photophysical Studies

Investigations into the photophysical processes of fluoro(trifluoromethyl)benzenes have contributed significantly to our understanding of the electronic characteristics of fluorinated aromatic compounds. These studies provide insights into how fluorination affects the electronic transitions and stability of aromatic compounds under various conditions, which is crucial for developing new materials and photoreactive molecules (Al-ani, 1973).

Fluorine–Metal Interactions

The development of a 19F NMR indicator for protons and metal ions based on direct fluorine–metal interactions highlights the role of fluorinated compounds in analytical chemistry, especially in NMR spectroscopy. This application underlines the importance of fluorinated benzene derivatives in probing and understanding the structure and dynamics of complex chemical systems (Plenio & Burth, 1994).

特性

IUPAC Name |

1-fluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZNUAYEVVHGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674269 | |

| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-(isocyano(tosyl)methyl)benzene | |

CAS RN |

660431-65-2 | |

| Record name | 1-Fluoro-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)

![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)

![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)

![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)

![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)